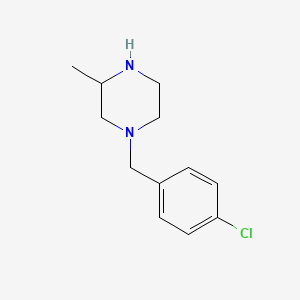

1-(4-Chloro-benzyl)-3-methyl-piperazine

Description

Properties

Molecular Formula |

C12H17ClN2 |

|---|---|

Molecular Weight |

224.73 g/mol |

IUPAC Name |

1-[(4-chlorophenyl)methyl]-3-methylpiperazine |

InChI |

InChI=1S/C12H17ClN2/c1-10-8-15(7-6-14-10)9-11-2-4-12(13)5-3-11/h2-5,10,14H,6-9H2,1H3 |

InChI Key |

BVFGCQJZABXITQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1CN(CCN1)CC2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperazine derivatives exhibit diverse pharmacological properties depending on substituent patterns. Below is a detailed comparison of 1-(4-Chloro-benzyl)-3-methyl-piperazine with structurally analogous compounds:

Structural and Substituent Analysis

Physicochemical Properties

- Solubility : The hydrochloride salt of this compound suggests water solubility, critical for bioavailability . In contrast, 1g exhibits solubility in organic solvents (CDCl₃) due to its benzoyl group .

- Melting Points: Limited data for the target compound, but acylated analogs like 1g have higher melting points (98–100 °C) due to crystalline stability .

Pharmacological Implications

- Halogen Effects : The 4-Cl group in the target compound likely enhances membrane absorption, as seen in imidazolidinic derivatives with Cl/fluoro substitutions .

- Methyl Group Impact : The 3-methyl group may reduce hepatic metabolism compared to unsubstituted piperazines, prolonging half-life .

- Receptor Specificity : Analogs like 3-CPP and 4-MeOPP show affinity for serotonin/dopamine receptors, suggesting the target compound may share similar CNS targets .

Preparation Methods

N-Alkylation with 4-Chlorobenzyl Halides

A foundational approach involves the alkylation of piperazine or its derivatives with 4-chlorobenzyl halides. For instance, EP0209843A2 details the reaction of N-(4-chlorobenzyl)piperazine with 2,4-dichlorocinnamyl chloride in benzene or toluene under reflux conditions. Triethylamine serves as a base to neutralize HCl generated during the reaction, achieving yields of 57–78% depending on solvent polarity and stoichiometry. Critical parameters include:

-

Solvent selection : Polar aprotic solvents like acetonitrile enhance nucleophilicity, while toluene minimizes side reactions.

-

Temperature : Reflux temperatures (80–110°C) are optimal for completing the alkylation within 3–10 hours.

A modified protocol from CN104402842A substitutes dichloromethane for benzene, reducing reaction time to 18 hours at 0–10°C with NaOH as the base. This method prioritizes safety by avoiding high-boiling solvents but requires rigorous pH control to prevent piperazine degradation.

Reductive Amination Pathways

Condensation with Aldehydes Followed by Reduction

Reductive amination offers a two-step route to introduce both the 4-chlorobenzyl and methyl groups. EP0209843A2 describes the condensation of N-(4-chlorobenzyl)piperazine with 2,4-dichlorocinnamaldehyde in a solvent-free melt at 130°C, followed by formic acid-mediated reduction. Key advantages include:

-

Atom economy : Formic acid acts as both solvent and reducing agent, eliminating the need for external hydride sources.

-

Yield optimization : Excess aldehyde (1.2–1.5 eq.) drives the reaction to completion, achieving 65–78% isolated yields after recrystallization.

Comparative studies show that lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) provides higher selectivity for tertiary amine formation (up to 92% yield) but necessitates anhydrous conditions and low temperatures (−20°C).

Nucleophilic Substitution on Pre-functionalized Piperazines

Mitsunobu Reaction for Methyl Group Introduction

The Mitsunobu reaction enables precise installation of the methyl group at the 3-position of the piperazine ring. JPESTICS/D21-007 employs diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3) to mediate the coupling of 1-(4-chlorobenzyl)piperazine with methanol. This method achieves 70–85% yields but requires chromatographic purification due to phosphine oxide byproducts.

Catalytic Hydrogenation and Debenzylation

Hydrogenolytic Cleavage of Benzyl Ethers

For intermediates with benzyl-protected amines, hydrogenolysis over palladium catalysts provides a high-yield pathway. WO2004106309A1 reports 95% conversion using 10% Pd/C under 50 psi H2 in ethanol. Critical considerations include:

-

Catalyst loading : 5–10 wt% Pd/C balances cost and activity.

-

Temperature : 25–40°C prevents over-reduction of the chlorobenzyl moiety.

Comparative Analysis of Methodologies

| Method | Reagents/Conditions | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|---|

| N-Alkylation | 4-Chlorobenzyl chloride, K2CO3, DMF | 57–78 | ≥95 | Scalable, minimal byproducts | Requires high temperatures |

| Reductive Amination | Formic acid, 130°C, solvent-free | 65–78 | 90–92 | Atom-efficient, no chromatography | Limited substrate scope |

| Mitsunobu Reaction | DEAD, PPh3, MeOH | 70–85 | 88–90 | Stereoselective | Costly reagents, complex workup |

| Catalytic Hydrogenation | Pd/C, H2, ethanol | 85–95 | ≥98 | High purity, mild conditions | Sensitivity to sulfur impurities |

Industrial-Scale Optimization Strategies

Solvent Recycling in Alkylation Reactions

Toluene and dichloromethane are routinely recovered via distillation, reducing raw material costs by 30–40% in large-scale batches. CN104402842A demonstrates a closed-loop system where washed organic layers are reused in subsequent reactions without yield loss.

Q & A

Q. What are the critical parameters for optimizing the synthesis of 1-(4-Chloro-benzyl)-3-methyl-piperazine?

Methodological Answer: Synthesis optimization requires attention to:

- Reaction conditions : Temperature (typically 60–100°C for nucleophilic substitution reactions), solvent choice (polar aprotic solvents like DMF or DMSO enhance reactivity), and stoichiometry of reagents.

- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate mixtures) or recrystallization to achieve ≥95% purity.

- Characterization : Use NMR (¹H/¹³C) to confirm regioselectivity and LC-MS to verify molecular weight .

Q. How can structural analogs of this compound be designed to study structure-activity relationships (SAR)?

Methodological Answer:

- Substitution patterns : Replace the 4-chlorobenzyl group with other halogens (e.g., 4-fluorobenzyl) or electron-withdrawing groups (e.g., sulfonyl) to modulate electronic effects .

- Piperazine modifications : Introduce methyl or ethyl groups at different positions to alter steric hindrance and conformational flexibility .

- Validation : Compare binding affinities using radioligand assays or surface plasmon resonance (SPR) .

Q. What analytical techniques are essential for characterizing this compound and its intermediates?

Methodological Answer:

- NMR spectroscopy : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals in aromatic and piperazine regions .

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to monitor reaction progress and quantify impurities .

- X-ray crystallography : Resolve the 3D conformation to correlate spatial arrangement with biological activity .

Advanced Research Questions

Q. How can computational methods predict the biological targets of this compound?

Methodological Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to screen against GPCRs (e.g., serotonin or dopamine receptors) due to piperazine’s affinity for neurotransmitter systems .

- Pharmacophore modeling : Identify critical features (e.g., aromatic ring, basic nitrogen) using tools like LigandScout to prioritize synthetic targets .

- Validation : Cross-reference predictions with in vitro assays (e.g., cAMP accumulation for GPCR activity) .

Q. What strategies resolve contradictions in biological activity data across structurally similar piperazine derivatives?

Methodological Answer:

- Meta-analysis : Compare IC50 values from multiple studies (e.g., antimicrobial assays vs. cytotoxicity screens) to identify assay-specific artifacts .

- Solubility adjustments : Test compounds in buffers with varying pH or co-solvents (e.g., DMSO ≤1%) to address false negatives in cell-based assays .

- Off-target profiling : Use kinase panels or proteome-wide affinity capture to rule out non-specific interactions .

Q. How can structure-activity relationship (SAR) studies improve the metabolic stability of this compound?

Methodological Answer:

- Metabolic soft spot identification : Incubate with liver microsomes and analyze via LC-MS/MS to detect oxidation or demethylation hotspots .

- Stability-enhancing modifications : Introduce deuterium at labile C-H bonds or replace methyl groups with cyclopropyl rings to block CYP450-mediated degradation .

- In vivo validation : Perform pharmacokinetic studies in rodent models to measure half-life and bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.